An In-depth Technical Guide to 1-(2-Bromoethyl)imidazolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(2-Bromoethyl)imidazolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)imidazolidin-2-one, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. While direct and extensive literature on this specific molecule is limited, this document synthesizes available data on closely related analogues to present a robust guide to its chemical properties, plausible synthetic routes, reactivity, and potential applications.
Introduction: The Imidazolidin-2-one Scaffold in Medicinal Chemistry
The imidazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. The incorporation of a reactive bromoethyl group at the N1 position introduces a versatile handle for further chemical modification, making 1-(2-Bromoethyl)imidazolidin-2-one a valuable building block for the synthesis of more complex molecular architectures.
Physicochemical Properties
While experimentally determined data for 1-(2-Bromoethyl)imidazolidin-2-one is not extensively published, its core physicochemical properties can be predicted and are available from chemical suppliers. These properties are crucial for designing reaction conditions, purification strategies, and for understanding its pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| CAS Number | 328569-74-0 | ChemShuttle |
| Molecular Formula | C₅H₉BrN₂O | ChemShuttle |
| Molecular Weight | 193.04 g/mol | ChemShuttle |
| Appearance | (Predicted) White to off-white solid | N/A |
| Boiling Point | (Predicted) 362.7 ± 21.0 °C | N/A |
| Density | (Predicted) 1.568 ± 0.06 g/cm³ | N/A |
| Solubility | (Predicted) Soluble in polar organic solvents | N/A |
Synthesis of 1-(2-Bromoethyl)imidazolidin-2-one
Proposed Synthetic Route 1: Bromination of a Hydroxyethyl Precursor
This approach is analogous to the synthesis of the corresponding chloro-derivative, 1-(2-chloroethyl)imidazolidin-2-one, which is prepared from 1-(2-hydroxyethyl)imidazolidin-2-one. The hydroxyl group can be converted to a bromide using standard brominating agents.
Caption: Proposed synthesis of 1-(2-Bromoethyl)imidazolidin-2-one via bromination.
Detailed Experimental Protocol (Proposed):
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Starting Material: 1-(2-Hydroxyethyl)imidazolidin-2-one is commercially available and can also be synthesized from the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with carbon dioxide.
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Reaction Setup: To a solution of 1-(2-hydroxyethyl)imidazolidin-2-one (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of phosphorus tribromide (PBr₃) (0.4 eq) in dichloromethane at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(2-Bromoethyl)imidazolidin-2-one.
Proposed Synthetic Route 2: Alkylation of Imidazolidin-2-one
A second viable approach involves the direct N-alkylation of imidazolidin-2-one with an excess of 1,2-dibromoethane in the presence of a base. This method has been successfully employed for the synthesis of similar N-substituted imidazolidinones.
Caption: Proposed synthesis via alkylation of imidazolidin-2-one.
Detailed Experimental Protocol (Proposed):
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Starting Materials: Imidazolidin-2-one and 1,2-dibromoethane are readily available commercial reagents.
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Reaction Setup: To a suspension of sodium hydride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add a solution of imidazolidin-2-one (1.0 eq) in DMF at 0 °C.
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Anion Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the corresponding sodium salt.
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Alkylation: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture and heat to 60-80 °C for 12-24 hours. Monitor the reaction by TLC.
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Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Spectroscopic Characterization
While experimental spectra are not publicly available, the expected features can be predicted based on the structure of 1-(2-Bromoethyl)imidazolidin-2-one and data from analogous compounds.
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¹H NMR: The spectrum is expected to show four distinct signals:
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A triplet corresponding to the two protons of the -CH₂-Br group.
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A triplet corresponding to the two protons of the -N-CH₂- group.
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Two triplets for the two non-equivalent methylene groups of the imidazolidin-2-one ring.
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A broad singlet for the N-H proton.
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¹³C NMR: The spectrum should display five signals:
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A signal for the carbonyl carbon (C=O) in the downfield region (around 160-170 ppm).
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Signals for the four distinct methylene carbons (-CH₂-).
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IR Spectroscopy: Key characteristic peaks would include:
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A strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.
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A broad absorption for the N-H stretch, around 3200-3400 cm⁻¹.
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C-H stretching vibrations for the methylene groups, just below 3000 cm⁻¹.
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A C-Br stretching vibration in the fingerprint region.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Chemical Reactivity and Applications in Drug Development
The primary utility of 1-(2-Bromoethyl)imidazolidin-2-one in drug development stems from its nature as an alkylating agent. The bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the imidazolidin-2-one scaffold to various nucleophiles, which is a common strategy in the synthesis of drug candidates.
Caption: General reactivity of 1-(2-Bromoethyl)imidazolidin-2-one with nucleophiles.
Potential Applications:
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Synthesis of Enzyme Inhibitors: The imidazolidin-2-one core is present in various enzyme inhibitors. The bromoethyl side chain can be used to link this core to other pharmacophoric groups to create potent and selective inhibitors. For example, derivatives of cyclic ureas have been explored as inhibitors of HIV protease and other viral enzymes.
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Development of Anticancer Agents: The ability to alkylate biological nucleophiles is a key feature of many anticancer drugs. While highly reactive alkylating agents can be toxic, the reactivity of 1-(2-Bromoethyl)imidazolidin-2-one can be tuned by the choice of the nucleophile and reaction conditions, allowing for the targeted delivery of this cytotoxic moiety. The imidazolidine scaffold itself has been investigated for its anticancer properties.
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Probes for Target Identification: The reactive handle allows for the attachment of reporter tags (e.g., fluorescent dyes, biotin) to the imidazolidin-2-one scaffold. These modified molecules can be used as chemical probes to identify and validate novel drug targets.
Safety and Handling
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2-Bromoethyl)imidazolidin-2-one is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its combination of a privileged imidazolidin-2-one scaffold and a reactive bromoethyl handle makes it a versatile intermediate for the synthesis of a wide range of potential therapeutic agents. While a dedicated, comprehensive study of its properties and reactivity is yet to be published, this guide provides a solid foundation for researchers looking to utilize this compound in their work, based on sound chemical principles and data from closely related molecules. Further research into the experimental validation of its synthesis, properties, and reactivity is warranted to fully unlock its potential in the development of new medicines.
References
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Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., Abdullaeva, D. S., Burilov, A. R., Pudovik, M. A., Voloshina, A. D., Syakaev, V. V., Lyubina, A. P., Amerhanova, S. K., & Voronina, J. K. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
-
Vargas, D. A., Santiago, C. C., & Cánepa, A. S. (2020). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect, 5(33), 10335-10340. [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry A, 7(6), 894-909. [Link]
-
de la Cruz, J. F. N., da Silva, G. S., de Oliveira, B. G., & Paniago, R. M. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(1), 1. [Link]
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. The Journal of organic chemistry, 71(23), 8893–8904. [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. [Link]
-
ResearchGate. (n.d.). Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from.... [Link]
- Jenkins, T. C., Naylor, M. A., O'Neill, P., Threadgill, M. D., Cole, S., Stratford, I. J., Adams, G. E., Fielden, E. M., Suto, M. J., & Stier, M. A. (1990). Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-

